
3-Deoxy-D-xylo-hexose
概要
説明
3-Deoxy-D-xylo-hexose is a type of deoxy sugar . Deoxy sugars are sugars that have had a hydroxyl group replaced with a hydrogen atom . Examples include deoxyribose, a constituent of DNA, and fucose, a main component of fucoidan of brown algae . In Escherichia coli bacteria, deoxyribose sugars are synthesized via two different pathways .
Synthesis Analysis
A series of nucleosides containing the 3- or 4-deoxy-D-xylo-hexosyl group has been synthesized . The configuration of these compounds has been investigated by nuclear magnetic resonance and optical rotatory dispersion measurements .
Molecular Structure Analysis
The molecular formula of 3-Deoxy-D-xylo-hexose is C6H12O5 . Its average mass is 164.156 Da and its mono-isotopic mass is 164.068466 Da .
Chemical Reactions Analysis
Nucleosides derived from 3- and 4-deoxy-D-xylo-hexose have been studied . The oxidative D-xylose pathway, also known as the Dahms pathway, can be utilized to produce useful chemical intermediates from cheap biomass raw material .
科学的研究の応用
Immunology: Antigenic Determinants in Bacteria
3-Deoxy-D-xylo-hexose is a component of lipopolysaccharides found in Gram-negative bacteria, playing a crucial role in the immunogenicity of these organisms . These sugars are present at the nonreducing ends of oligosaccharide chains and act as immunodominant groups, which are key targets for the immune system. Understanding the structure and synthesis of these sugars can lead to the development of vaccines and therapeutic agents targeting bacterial infections.
Synthetic Chemistry: Synthesis of Rare Sugars
The compound serves as a precursor in the synthesis of rare sugars like paratose and tyvelose, which have applications in the development of antibiotics and other pharmaceuticals . The synthesis of these rare sugars from 3-Deoxy-D-xylo-hexose can provide insights into the creation of new therapeutic compounds with improved efficacy and reduced side effects.
Pharmaceutical Research: Anticancer Drug Development
3-Deoxy-D-xylo-hexose is used in the synthesis of nucleoside analogues that have potential applications as anticancer drugs . These analogues are designed to interfere with DNA replication in cancer cells, thereby inhibiting their growth and proliferation. Research in this area aims to develop drugs with enhanced chemical and biological properties to overcome issues of resistance and toxicity.
Biochemistry: Biosynthesis of Deoxy Sugars
This sugar is involved in the biosynthesis pathways of deoxy sugars, which are important components of many biologically relevant molecules . Studying these pathways can provide valuable information on the biological mechanisms involved in the formation of these sugars and their role in various cellular processes.
Glycobiology: Component of Biologically Relevant Compounds
3-Deoxy-D-xylo-hexose is a key constituent of many biorelevant natural products such as polysaccharides, glycopeptides, and terpene or steroid glycosides . These compounds have diverse functions ranging from structural roles in cell walls to acting as potent antitumor agents. Research in this field focuses on understanding the structure-function relationships of these compounds to harness their therapeutic potential.
Enzymology: Study of Sugar Epimerases and Reductases
The compound is used to study the action of enzymes such as epimerases and reductases, which are involved in the modification of sugars . These enzymes play a critical role in the metabolism of carbohydrates and have applications in industrial biotechnology for the production of rare sugars and other valuable products.
Safety and Hazards
将来の方向性
A small library of 3’-deoxy-C3’-substituted xylofuranosyl-pyrimidine nucleoside analogues were prepared by photoinduced thiol-ene addition of various thiols . Several alkyl-substituted analogues elicited promising cytostatic activity in low micromolar concentrations with a slight selectivity toward tumor cells . This highlights that thiol-ene chemistry represents an efficient strategy to discover novel nucleoside analogues with non-natural sugar structures as anticancer agents .
作用機序
Target of Action
3-Deoxy-D-xylo-hexose, also known as 3-Deoxy-D-galactose , is a type of deoxy sugar. It has been found to be a component of nucleosides , which are key building blocks of DNA and RNA. Therefore, its primary targets could be the nucleic acids in a cell, specifically DNA and RNA.
Mode of Action
As a component of nucleosides , it may interact with its targets (DNA and RNA) by being incorporated into their structure during the process of replication or transcription. This could result in changes to the genetic material of the cell.
Biochemical Pathways
3-Deoxy-D-xylo-hexose is involved in the synthesis of nucleosides . It is also a part of the Dahms pathway, where the metabolite 2-keto-3-deoxy-xylonate can be split into glycolaldehyde and pyruvate . In another pathway, xylose is initially isomerized to xylulose, which is further transformed into xylulose-1-phosphate or ribulose-1-phosphate in different recombinant strains .
Pharmacokinetics
Its solubility in dmso, meoh, and h2o suggests that it could be well-absorbed and distributed in the body. Its metabolism and excretion would likely depend on its incorporation into nucleosides and other biochemical pathways.
Result of Action
The molecular and cellular effects of 3-Deoxy-D-xylo-hexose’s action are likely related to its role in the synthesis of nucleosides and its involvement in various biochemical pathways . These effects could potentially influence the genetic material of the cell and various metabolic processes.
特性
IUPAC Name |
(2R,3R,5R)-hexane-1,2,3,5,6-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c7-2-4(9)1-5(10)6(11)3-8/h4-11H,1-3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIACMUVCHMOMF-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)[C@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960506 | |
| Record name | 3-Deoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4005-35-0 | |
| Record name | 3-Deoxy-xylo-hexose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary effect of 3-deoxy-D-xylo-hexose on liver cells according to the research?
A1: The research investigates the influence of 3-deoxy-D-xylo-hexose (also known as 3-deoxy-D-galactose) on the synthesis of glycosaminoglycans (GAGs) in liver cells. [] While the abstract doesn't provide specific results, it suggests that this monosaccharide derivative plays a role in modulating GAG production. GAGs are crucial components of the extracellular matrix and play vital roles in cell signaling, proliferation, and tissue development. Therefore, understanding how 3-deoxy-D-xylo-hexose affects GAG synthesis can provide insights into potential therapeutic applications targeting liver diseases or conditions involving abnormal GAG production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



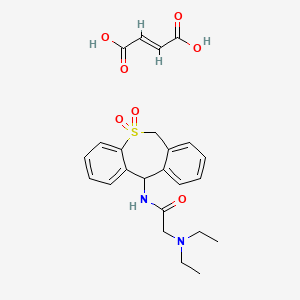
![5-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B1239449.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzamide](/img/structure/B1239450.png)
![(8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one](/img/structure/B1239451.png)
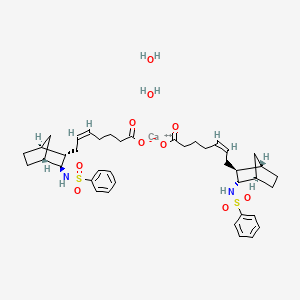
![(2S)-2-aminobutanedioic acid;(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B1239454.png)


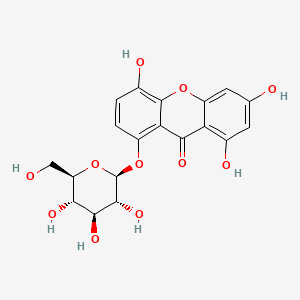

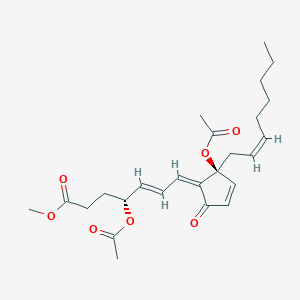
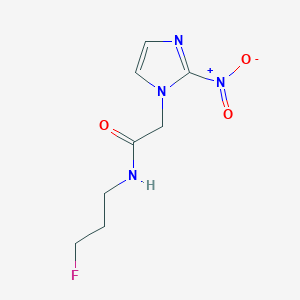
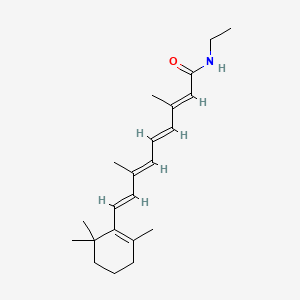
![8-(1-Piperidinylsulfonyl)-6-pyrido[1,2-a]quinazolinone](/img/structure/B1239468.png)